molecular formula C20H23NO7 B11977929 2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate

2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate

Cat. No.: B11977929
M. Wt: 389.4 g/mol
InChI Key: AHAUXXCBCURTIY-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate is an organic compound with the molecular formula C20H23NO7 and a molecular weight of 389.409 g/mol This compound is known for its unique structure, which includes a methoxyethyl group and a trimethoxybenzoyl group attached to a benzoate core

Preparation Methods

The synthesis of 2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

2-methoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H23NO7/c1-24-9-10-28-20(23)13-5-7-15(8-6-13)21-19(22)14-11-16(25-2)18(27-4)17(12-14)26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,22)

InChI Key

AHAUXXCBCURTIY-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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